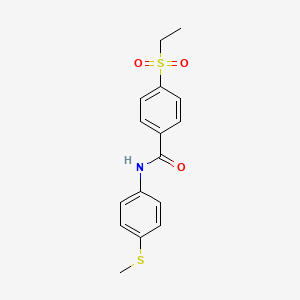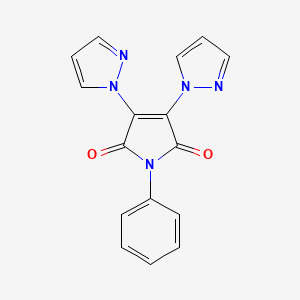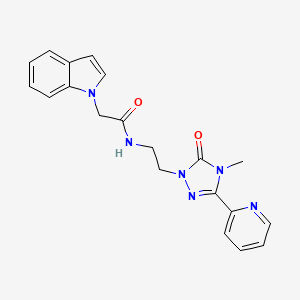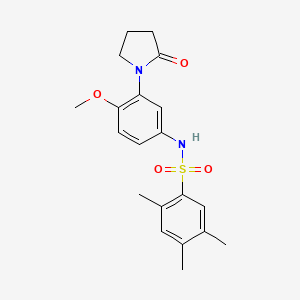
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds includes two aromatic rings, a phenyl ethyl group, and a pyrrolidine ring.Physical And Chemical Properties Analysis
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a white or beige powder that is soluble in organic solvents such as DMSO, methanol, and ethanol, but insoluble in water. The melting point of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is between 120°C and 130°C, and its molecular weight is 438.56 g/mol. The log P value of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is 3.75, which indicates that it has moderate lipophilicity.科学的研究の応用
Antitumor Activities of Sulfonamides Research has shown that sulfonamide-based compounds, including those with benzenesulfonamide structures, exhibit significant potential in antitumor applications. For example, Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, demonstrated antimitotic and antiproliferative properties by disrupting tubulin polymerization and affecting cell cycle phases in cancer cell lines (Owa et al., 2002).
Spectroscopic and Photodynamic Properties Sulfonamide derivatives have also been investigated for their spectroscopic and photodynamic properties, which are crucial for applications like photodynamic therapy in cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Bioactivity Studies Further research into benzenesulfonamides has involved the synthesis and bioactivity studies of new derivatives. Gul et al. (2016) synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed promising cytotoxic activities, indicating their relevance for antitumor activity studies (Gul et al., 2016).
作用機序
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a promising carbonic anhydrase inhibitor that is widely used in scientific research due to its ability to suppress the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of various physiological processes, including acid-base regulation, respiration, and bone resorption.
Safety and Hazards
特性
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-10-15(3)19(11-14(13)2)27(24,25)21-16-7-8-18(26-4)17(12-16)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLYFXRWRFNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)
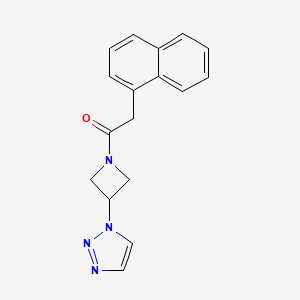
![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)


![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)
![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)
